1,3-Benzenedisulfonyl difluoride

Catalog No.
S2799076
CAS No.
7552-55-8
M.F
C6H4F2O4S2
M. Wt
242.21
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Benzenedisulfonyl difluoride

CAS Number

7552-55-8

Product Name

1,3-Benzenedisulfonyl difluoride

IUPAC Name

benzene-1,3-disulfonyl fluoride

Molecular Formula

C6H4F2O4S2

Molecular Weight

242.21

InChI

InChI=1S/C6H4F2O4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H

InChI Key

VCINFPPPNNZOAD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)S(=O)(=O)F

Solubility

not available

Sulfonyl Fluoride Click Chemistry:

  • 1,3-benzenedisulfonyl fluoride serves as a valuable reagent in a novel click chemistry approach [].
  • Click chemistry involves utilizing specific functional groups to rapidly and selectively link molecules. In this case, the sulfonyl fluoride group (SO2F) acts as a connector for attaching small molecules containing a sulfate group to biomolecules like proteins or nucleic acids [].
  • This approach offers an alternative to traditional click chemistry methods that rely on amide or phosphate linkages [].

Future Directions:

  • Research is ongoing to explore the full potential of 1,3-benzenedisulfonyl fluoride in various scientific fields.
  • Studies are investigating the development of new synthetic methods for efficiently preparing this compound [].
  • Additionally, scientists are exploring the application of 1,3-benzenedisulfonyl fluoride in other click-type reactions beyond bioconjugation [].

1,3-Benzenedisulfonyl difluoride is an organic compound with the molecular formula C₆H₄F₂O₄S₂. It is characterized by two sulfonyl fluoride groups attached to a benzene ring at the 1 and 3 positions. This compound is notable for its reactivity, particularly in nucleophilic substitution reactions, making it valuable in various organic synthesis applications. Its structural formula can be represented as:

text
O ||C6H4-SO2-F | SO2-F

, primarily due to the presence of the sulfonyl fluoride groups. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl fluoride groups can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Decomposition Reactions: Under certain conditions, 1,3-benzenedisulfonyl difluoride can decompose, yielding sulfur dioxide and other products .
  • Cross-Linking: It serves as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of materials .

Several methods exist for synthesizing 1,3-benzenedisulfonyl difluoride:

  • Fluorination of Benzenedisulfonyl Chloride: This method involves treating benzenedisulfonyl chloride with a fluorinating agent such as hydrogen fluoride or a fluoride salt.
  • Direct Sulfonation: Starting from benzene, sulfonation followed by fluorination can yield 1,3-benzenedisulfonyl difluoride.
  • Multi-Step Synthesis: A more complex route involves multiple steps beginning from simpler aromatic compounds .

1,3-Benzenedisulfonyl difluoride finds applications in various fields:

  • Organic Synthesis: It is used as a reagent in the synthesis of pharmaceuticals and agrochemicals.
  • Polymer Chemistry: Acts as a cross-linking agent to improve the properties of polymers.
  • Material Science: Used in developing new materials with enhanced thermal and mechanical properties .

Studies on the interactions of 1,3-benzenedisulfonyl difluoride with other chemical species reveal its potential as a versatile reagent. For instance, its interaction with nucleophiles has been extensively documented, highlighting its utility in creating diverse chemical derivatives. Additionally, research into its electrochemical behavior provides insights into its reactivity and stability under different conditions .

Several compounds share structural similarities with 1,3-benzenedisulfonyl difluoride. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
1,3-Benzenedisulfonyl fluorideContains one sulfonyl fluoride groupLess reactive than difluoride
4-Benzenesulfonyl difluorideSulfonyl difluoride at para positionDifferent regioselectivity in reactions
Benzene-1,3-disulfonic acidContains sulfonic acid groups instead of fluorideMore polar and less reactive than fluorides

Uniqueness of 1,3-Benzenedisulfonyl Difluoride

The presence of two sulfonyl fluoride groups at the meta positions on the benzene ring distinguishes 1,3-benzenedisulfonyl difluoride from other related compounds. This unique arrangement enhances its reactivity profile and makes it particularly useful in synthetic organic chemistry.

XLogP3

1.9

Dates

Modify: 2023-08-17

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